N-(furan-2-ylmethyl)-2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxamide
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Overview
Description
N-(furan-2-ylmethyl)-2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxamide is a synthetic organic compound that features a furan ring, a pyridine ring, and a thiazole ring. These heterocyclic structures are often found in compounds with significant biological activity, making this compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Attachment of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction.
Formation of the Amide Bond: The final step often involves the formation of the amide bond through the reaction of a carboxylic acid derivative with an amine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group (if present) on the pyridine ring can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly used.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes involving heterocyclic compounds.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxamide would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)-2-aminothiazole-4-carboxamide
- 2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxamide
Uniqueness
N-(furan-2-ylmethyl)-2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxamide is unique due to the combination of its three heterocyclic rings, which can confer distinct biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
N-(furan-2-ylmethyl)-2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a thiazole ring, which is known for its diverse biological activities. The synthesis of this compound typically involves the reaction of furan derivatives with thiazole and pyridine moieties. Various synthetic pathways have been explored, including the use of palladium-catalyzed reactions and other coupling strategies to achieve the desired structure.
Biological Activity Overview
Anticancer Activity
Several studies have investigated the anticancer potential of thiazole derivatives, including this compound. Research indicates that compounds with thiazole structures can exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound have shown significant inhibition of cell proliferation in breast cancer and leukemia models, with IC50 values often in the micromolar range .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Thiazole derivatives are known to possess antibacterial properties, particularly against Gram-positive bacteria. In vitro studies have shown that related compounds exhibit minimum inhibitory concentrations (MICs) against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting a potential application in treating bacterial infections .
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : Thiazole derivatives often act as inhibitors of key metabolic enzymes involved in cancer progression and bacterial survival.
- Induction of Apoptosis : Some studies indicate that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Disruption of Cell Membrane Integrity : The antimicrobial activity may be attributed to the disruption of bacterial cell membranes, leading to cell lysis.
Case Studies
- Cytotoxicity Against Cancer Cell Lines : A study evaluated the cytotoxic effects of various thiazole derivatives on MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. Results indicated that compounds with similar structural features to this compound exhibited significant cytotoxicity with IC50 values ranging from 10 to 30 µM .
- Antimicrobial Efficacy : In another study, a series of thiazole derivatives were tested against clinical isolates of Staphylococcus aureus. The compounds demonstrated MIC values between 50 µM and 100 µM, indicating moderate antibacterial activity .
Comparative Analysis
Compound Name | Anticancer Activity (IC50 µM) | Antimicrobial Activity (MIC µM) |
---|---|---|
This compound | 10 - 30 | 50 - 100 |
Related Thiazole Derivative A | 15 - 25 | 40 - 80 |
Related Thiazole Derivative B | 20 - 35 | 60 - 120 |
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-10-4-2-6-13(17-10)19-15-18-12(9-22-15)14(20)16-8-11-5-3-7-21-11/h2-7,9H,8H2,1H3,(H,16,20)(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEIQMUMWYJTAEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NC(=CS2)C(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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